N-(1,3-BENZODIOXOL-5-YL)-N'-(2-METHOXYBENZYL)UREA
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both benzodioxole and methoxybenzyl groups, suggests potential biological activity and utility in chemical synthesis.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-5-3-2-4-11(13)9-17-16(19)18-12-6-7-14-15(8-12)22-10-21-14/h2-8H,9-10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCSJBFVYHOAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 2-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its biological activity.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole and methoxybenzyl groups may enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzodioxol-5-yl)-N’-phenylurea: Similar structure but with a phenyl group instead of a methoxybenzyl group.
N-(1,3-Benzodioxol-5-yl)-N’-methylurea: Contains a methyl group instead of a methoxybenzyl group.
N-(1,3-Benzodioxol-5-yl)-N’-(2-chlorobenzyl)urea: Features a chlorobenzyl group instead of a methoxybenzyl group.
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N’-(2-METHOXYBENZYL)UREA is unique due to the presence of both benzodioxole and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, solubility, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
